molecular formula C6H12NaO5S B015825 Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate CAS No. 10593-29-0

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate

Cat. No.: B015825
CAS No.: 10593-29-0
M. Wt: 219.21 g/mol
InChI Key: BHHKGFGJKMSQDZ-WNFIKIDCSA-N
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Description

1-thio-β-D-Glucose is an analog of β-D-glucose in which sulfur replaces the hydroxyl group at the one position. The thiol group allows diverse chemical reactions, including click chemistry and polymerization. 1-thio-β-D-Glucose can be labeled with technetium-99m for analytical and diagnostic procedures. It can also be used as a substrate for glucose oxidase, which leads to the production of 1-thio-β-D-gluconic acid.

Properties

CAS No.

10593-29-0

Molecular Formula

C6H12NaO5S

Molecular Weight

219.21 g/mol

IUPAC Name

sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate

InChI

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/t2-,3-,4+,5-,6+;/m1./s1

InChI Key

BHHKGFGJKMSQDZ-WNFIKIDCSA-N

SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O.[Na]

Canonical SMILES

C(C1C(C(C(C(O1)S)O)O)O)O.[Na]

Appearance

Assay:≥95%A crystalline solid

Key on ui other cas no.

10593-29-0

Synonyms

1-thio-beta-D-glucose
1-thioglucose
1-thioglucose, (D)-isomer
1-thioglucose, sodium salt
beta-D-thioglucose
sodium thioglucse

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate
Reactant of Route 2
Reactant of Route 2
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate
Reactant of Route 3
Reactant of Route 3
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate
Reactant of Route 4
Reactant of Route 4
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate
Reactant of Route 5
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate
Reactant of Route 6
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate

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